For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Azido-4-nitrobenzene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1-azido-4-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.
Core Chemical Properties
1-Azido-4-nitrobenzene, also known as p-azidonitrobenzene or 4-nitrophenyl azide (B81097), is an organic compound featuring both an azido (B1232118) (-N₃) and a nitro (-NO₂) group attached to a benzene (B151609) ring.[1] This dual functionality makes it a valuable intermediate in various chemical syntheses.[1] The compound is a yellow to brown crystalline powder.[2]
| Property | Value |
| CAS Number | 1516-60-5[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₄N₄O₂[1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 164.12 g/mol [2][3][6][8][9] |
| Melting Point | 68-70 °C[8], 69-70 °C, 73-75 °C[2] |
| Appearance | Yellow to brown crystalline powder[2], Yellow solid[8] |
| Solubility | Insoluble in water, soluble in many organic solvents.[2] |
| IUPAC Name | 1-azido-4-nitrobenzene[1][2] |
| InChI | InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H[1][2][4][5][7] |
| InChI Key | CZZVSJPFJBUBDK-UHFFFAOYSA-N[1][2][4][5][6][7] |
| Canonical SMILES | C1=CC(=CC=C1N=[N+]=[N-])--INVALID-LINK--[O-][1][3][6][7][10] |
Molecular Structure and Reactivity
The structure of 1-azido-4-nitrobenzene is characterized by a benzene ring substituted with an azido group and a nitro group at the para positions.[2] The strong electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient.[2] This electronic property is fundamental to its utility as an intermediate in the synthesis of dyes and pharmaceuticals.[2] The presence of both the azide and nitro functional groups results in a compound that is a potent photoaffinity label and a useful building block in various synthetic applications.[2]
Key chemical reactions involving 1-azido-4-nitrobenzene include:
-
Azide-Alkyne Cycloaddition : It reacts with alkynes in a [3+2] cycloaddition to form 1,2,3-triazoles, a key reaction in click chemistry.[1][2]
-
Reduction Reactions : The nitro group can be reduced to an amine, which allows for the formation of diarylamines when reacted with primary amines.[1][3][9]
-
Thermal Decomposition : The compound is shock-sensitive and can decompose exothermically upon heating, releasing nitrogen gas.[1] This is a critical consideration for its handling and storage.[1]
Experimental Protocols
Synthesis of 1-Azido-4-nitrobenzene
The most common and efficient method for synthesizing 1-azido-4-nitrobenzene is the diazotization of 4-nitroaniline (B120555), followed by treatment with an azide salt.[2] This one-pot process is known for its high efficiency, with reported yields often exceeding 90%.[2]
Methodology: Diazotization-Azidation Route [2]
-
Diazotization : 4-nitroaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid. The solution is cooled to 0°C.
-
An aqueous solution of sodium nitrite (B80452) (NaNO₂) is added slowly to the cooled solution to form the diazonium salt.
-
Azidation : Sodium azide (NaN₃) is then introduced portion-wise to the reaction mixture at 0-5°C, leading to the formation of 1-azido-4-nitrobenzene.
-
Purification : The resulting product can be purified by recrystallization.[2]
An alternative approach involves the nucleophilic aromatic substitution of precursors like 1-chloro-4-nitrobenzene (B41953) or 1-iodo-4-nitrobenzene (B147127) with sodium azide, often catalyzed by copper(I) iodide.[2]
Caption: Synthesis workflow for 1-azido-4-nitrobenzene.
Spectroscopic Characterization
Infrared (IR) Spectroscopy The IR spectrum of 1-azido-4-nitrobenzene shows characteristic absorption bands for its functional groups.[2]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2122 |
| Nitro (-NO₂) | Asymmetric Stretch | 1512 - 1520 |
| Nitro (-NO₂) | Symmetric Stretch | 1328 - 1369 |
Mass Spectrometry (MS) Mass spectrometry is used to confirm the molecular weight and analyze the fragmentation pathways. The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (~164 g/mol ).[2] A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) from the azide group.[2]
| Adduct/Fragment | Calculated m/z |
| [M]⁺ | 164.03288 |
| [M+H]⁺ | 165.04071 |
| [M+Na]⁺ | 187.02265 |
| [M-H]⁻ | 163.02615 |
Applications in Research and Development
The unique combination of the azide and nitro groups makes 1-azido-4-nitrobenzene a versatile tool in several scientific fields.[1]
Caption: Relationship between functional groups and applications.
-
Click Chemistry : The azide group is extensively used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages, a cornerstone of "click chemistry" for synthesizing complex molecules.[1][2]
-
Medicinal Chemistry : Derivatives of 1-azido-4-nitrobenzene are explored for their potential pharmaceutical applications, including the development of antimicrobial and anticancer compounds.[1] It has also been noted for its potential antiviral properties.[1][3][9]
-
Materials Science : It serves as a precursor for synthesizing polymers and other materials that require functional groups for further modification.[1]
-
Chemical Biology : It is used as a tool to probe biological processes. By incorporating the molecule into cellular components, researchers can gain insights into cellular functions and interactions.[1]
Caption: Azide-Alkyne Cycloaddition (Click Chemistry).
Safety and Handling
1-Azido-4-nitrobenzene is a flammable solid that is sensitive to shock and heat.[1] It should be handled with care due to the potential toxicity of the azide group upon ingestion or inhalation.[1]
Recommended Safety Precautions :
-
Work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a respirator.[1]
-
Avoid heat, shock, and friction.[1]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][11] Recommended storage temperature is between 2°C and 8°C.[3][8]
References
- 1. Buy 1-Azido-4-nitrobenzene | 1516-60-5 [smolecule.com]
- 2. 1-Azido-4-nitrobenzene | 1516-60-5 | Benchchem [benchchem.com]
- 3. 1-Azido-4-nitrobenzene | 1516-60-5 | BAA51660 | Biosynth [biosynth.com]
- 4. Benzene, 1-azido-4-nitro- [webbook.nist.gov]
- 5. Benzene, 1-azido-4-nitro- [webbook.nist.gov]
- 6. 1-azido-4-nitrobenzene [stenutz.eu]
- 7. Page loading... [guidechem.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 1-Azido-4-nitrobenzene | CymitQuimica [cymitquimica.com]
- 10. PubChemLite - 1-azido-4-nitrobenzene (C6H4N4O2) [pubchemlite.lcsb.uni.lu]
- 11. fishersci.com [fishersci.com]
